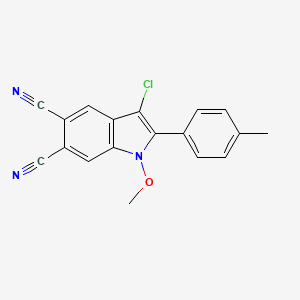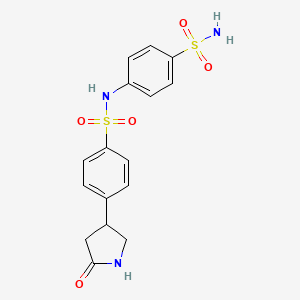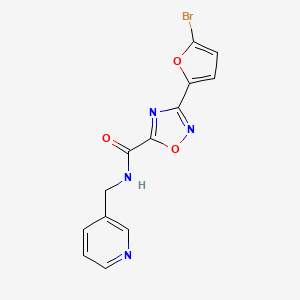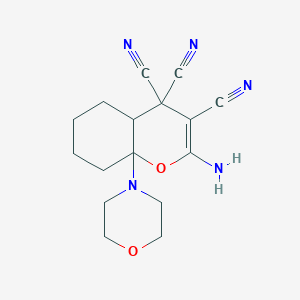
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group, a methoxy group, and a methylphenyl group attached to the indole core, along with two nitrile groups.
Vorbereitungsmethoden
The synthesis of 3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the chloro, methoxy, and methylphenyl groups. The nitrile groups are usually introduced in the final steps. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
3-chloro-1-methoxy-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile can be compared with other indole derivatives such as:
3-chloro-1-methoxy-2-phenyl-1H-indole-5,6-dicarbonitrile: Similar structure but lacks the methyl group on the phenyl ring.
3-chloro-1-methoxy-2-(4-methoxyphenyl)-1H-indole-5,6-dicarbonitrile: Contains a methoxy group instead of a methyl group on the phenyl ring.
3-chloro-1-methoxy-2-(4-nitrophenyl)-1H-indole-5,6-dicarbonitrile: Contains a nitro group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H12ClN3O |
|---|---|
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
3-chloro-1-methoxy-2-(4-methylphenyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C18H12ClN3O/c1-11-3-5-12(6-4-11)18-17(19)15-7-13(9-20)14(10-21)8-16(15)22(18)23-2/h3-8H,1-2H3 |
InChI-Schlüssel |
RZXMPOMAGXUNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(N2OC)C=C(C(=C3)C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944183.png)


![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)

![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)

![N-(4-fluorobenzyl)-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14944217.png)

![7-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944227.png)
